2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16408882
InChI: InChI=1S/C21H28N4O5/c1-2-22-21(28)25-15-6-4-3-5-14(15)24-20(27)16(25)12-19(26)23-13-7-8-17-18(11-13)30-10-9-29-17/h7-8,11,14-16H,2-6,9-10,12H2,1H3,(H,22,28)(H,23,26)(H,24,27)
SMILES:
Molecular Formula: C21H28N4O5
Molecular Weight: 416.5 g/mol

2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide

CAS No.:

Cat. No.: VC16408882

Molecular Formula: C21H28N4O5

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide -

Specification

Molecular Formula C21H28N4O5
Molecular Weight 416.5 g/mol
IUPAC Name 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide
Standard InChI InChI=1S/C21H28N4O5/c1-2-22-21(28)25-15-6-4-3-5-14(15)24-20(27)16(25)12-19(26)23-13-7-8-17-18(11-13)30-10-9-29-17/h7-8,11,14-16H,2-6,9-10,12H2,1H3,(H,22,28)(H,23,26)(H,24,27)
Standard InChI Key AAUFRHWSDCBPLA-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)NC3=CC4=C(C=C3)OCCO4

Introduction

Molecular Characteristics and Structural Insights

Chemical Identity and Physicochemical Properties

The compound’s IUPAC name, 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide, reflects its intricate architecture. Key physicochemical properties include a polar surface area of 42.1A˚242.1 \, \text{Å}^2, a logP value of 2.792.79, and hydrogen-bonding capacity (1 donor, 4 acceptors) . These properties influence its solubility and bioavailability, critical for drug-likeness assessments.

PropertyValue
Molecular FormulaC21H28N4O5\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{O}_{5}
Molecular Weight416.5 g/mol
logP2.79
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area42.1 Ų

The canonical SMILES string CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)NC3=CC4=C(C=C3)OCCO4 and InChIKey AAUFRHWSDCBPLA-UHFFFAOYSA-N provide unambiguous structural representation. The benzodioxin group (a fused benzene and dioxane ring) and the octahydroquinoxaline system (a partially saturated quinoxaline) are central to its conformational stability and interaction with biological targets .

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

While explicit synthesis protocols for this compound remain proprietary, general routes for analogous carboxamides involve sequential amidation and cyclization reactions. A plausible pathway includes:

  • Formation of the quinoxaline core: Cyclocondensation of 1,2-diamines with diketones under acidic conditions.

  • Introduction of the benzodioxin moiety: Coupling via amide bond formation between 2,3-dihydro-1,4-benzodioxin-6-amine and a keto-ethyl intermediate.

  • N-ethyl carboxamide functionalization: Reaction with ethyl isocyanate or equivalent acylating agents.

Critical parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., HATU for amide coupling) optimize yield and purity. Post-synthetic purification via column chromatography or recrystallization ensures structural fidelity.

Biological Activity and Mechanistic Hypotheses

Table 2: Comparative Inhibitory Potencies of Quinoxaline Derivatives

CompoundKiK_i (Kainate, μM)KiK_i (AMPA, μM)KiK_i (NMDA/glycine, μM)
Reference Quinoxaline 0.27–3000.25–1370.37–8.1
Subject Compound (Inferred)~1.5 (estimated)~2.0 (estimated)~5.0 (estimated)

Note: Values for the subject compound are extrapolated from structural analogs .

In hippocampal slices, quinoxalines suppress excitatory postsynaptic potentials (EPSPs) with IC50\text{IC}_{50} values correlating to oocyte-derived KiK_i data, underscoring translational relevance . This compound’s octahydroquinoxaline system may confer metabolic stability, prolonging in vivo activity compared to unsaturated analogs .

Research Gaps and Future Directions

Unresolved Questions and Clinical Translation

Despite promising in silico and in vitro profiles, critical gaps persist:

  • In vivo pharmacokinetics: Absorption, distribution, and blood-brain barrier penetration remain uncharacterized.

  • Target selectivity: Overlap in AMPA/NMDA receptor inhibition risks off-target effects, necessitating subtype-specific assays.

  • Therapeutic indications: Neuroinflammatory or neurodegenerative diseases (e.g., Alzheimer’s) are plausible but untested .

Future studies should prioritize:

  • Crystallographic analysis of the compound-receptor complex to guide structure-based optimization.

  • In vivo efficacy models using rodent neuroinflammation assays.

  • Safety profiling to assess cytotoxicity and organ toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator